molecular formula C29H25N3O9S2 B2766583 3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) CAS No. 441313-61-7

3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid)

Cat. No. B2766583
CAS RN: 441313-61-7
M. Wt: 623.65
InChI Key: NRAXCCYXGIVKJI-UHFFFAOYSA-N
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Description

3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) is a useful research compound. Its molecular formula is C29H25N3O9S2 and its molecular weight is 623.65. The purity is usually 95%.
BenchChem offers high-quality 3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

RORγ Inhibition for Autoimmune Diseases

Retinoic acid receptor-related orphan receptor γ (RORγ) is a nuclear hormone receptor associated with Th17-mediated autoimmune diseases. Researchers have identified this compound as a promising RORγ inhibitor . By targeting RORγ, it may help regulate immune responses and mitigate autoimmune conditions.

BET Bromodomain Inhibition in Cancer Therapy

The compound effectively inhibits the BET bromodomain receptor, which plays a crucial role in gene transcription and cancer progression. It can be explored as a potential treatment for cancers, including solid tumors and hematological malignancies . Further studies are needed to validate its efficacy.

TNF-α Inhibition for Inflammatory Disorders

Certain analogs of this compound have demonstrated potent inhibition of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammation. Specifically, 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs show promise as TNF-α inhibitors . These could be valuable in managing inflammatory diseases.

Antiviral Properties

While more research is required, the compound’s unique structure suggests potential antiviral activity. Investigating its effects against viral infections, such as sepsis, could yield valuable insights .

Structural Plasticity and Druggability of RORγ

Understanding the structural aspects of RORγ and its interaction with ligands is crucial for drug development. Researchers have explored the compound’s binding modes and plasticity within the RORγ binding site . This knowledge aids in designing potent RORγ inhibitors.

Drug Optimization and Future Prospects

Compounds derived from this structure (e.g., 7j, 8c, 8k, and 8p) exhibit enhanced RORγ inhibition. Ongoing optimization efforts may lead to the development of potent small molecule RORγ inhibitors for therapeutic use .

properties

IUPAC Name

3-[[8-[(2-carboxy-1-phenylethyl)sulfamoyl]-2-oxo-1H-benzo[cd]indol-6-yl]sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O9S2/c33-25(34)14-21(17-8-3-1-4-9-17)31-42(38,39)23-16-24(28-27-19(23)12-7-13-20(27)29(37)30-28)43(40,41)32-22(15-26(35)36)18-10-5-2-6-11-18/h1-13,16,21-22,31-32H,14-15H2,(H,30,37)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAXCCYXGIVKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC(CC(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid)

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